molecular formula C11H11N3O2 B1414044 ethyl 2-(1H-pyrazol-1-yl)isonicotinate CAS No. 2251053-05-9

ethyl 2-(1H-pyrazol-1-yl)isonicotinate

Cat. No. B1414044
CAS RN: 2251053-05-9
M. Wt: 217.22 g/mol
InChI Key: YVPMTOQTJYLYNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(1H-pyrazol-1-yl)isonicotinate (EPI) is an organic compound that has been used in a variety of scientific research applications. It is a derivative of isonicotinic acid and is a white, crystalline solid at room temperature. Its structure consists of a pyrazole ring connected to an ethyl group, with an isonicotinate group attached to the nitrogen atom. EPI has a number of unique properties that make it an ideal choice for a variety of scientific applications.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Ethyl 2-(1H-pyrazol-1-yl)isonicotinate: serves as a precursor in the synthesis of various heterocyclic compounds. These structures are significant due to their presence in numerous pharmacologically active molecules. The compound can undergo reactions to form novel thiazoles, which are known for their antimicrobial, anti-inflammatory, and anticancer properties .

Medicinal Chemistry and Drug Discovery

In medicinal chemistry, this compound is utilized for the creation of pyrazole scaffolds. Pyrazoles are a prominent class of compounds with a wide range of applications in drug discovery due to their therapeutic potential. They exhibit activities such as antimicrobial, antihypertensive, antipyretic, and anticancer .

Biological Activity Studies

The pyrazole core of ethyl 2-(1H-pyrazol-1-yl)isonicotinate is of interest in biological studies. Pyrazole derivatives are investigated for their biological activities, including their potential as anticancer agents. The compound’s derivatives can be screened against various cancer cell lines to determine their efficacy .

Antimicrobial and Antiviral Research

Derivatives of ethyl 2-(1H-pyrazol-1-yl)isonicotinate have been used in the synthesis of compounds with antimicrobial and antiviral activities. These compounds are tested against a range of pathogens, including mycobacterium tuberculosis and various strains of viruses .

properties

IUPAC Name

ethyl 2-pyrazol-1-ylpyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-2-16-11(15)9-4-6-12-10(8-9)14-7-3-5-13-14/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVPMTOQTJYLYNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NC=C1)N2C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-(1H-pyrazol-1-yl)isonicotinate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.